molecular formula C20H20FN3O2S B2781780 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897486-74-7

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2781780
CAS No.: 897486-74-7
M. Wt: 385.46
InChI Key: CMAODZYCYKNOLJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-benzothiazole class, characterized by a benzothiazole core substituted with a 4-methoxy group, a 7-methyl group, and a piperazine ring linked at the 2-position. The piperazine moiety is further functionalized with a 3-fluorobenzoyl group.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-6-7-16(26-2)17-18(13)27-20(22-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(21)12-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAODZYCYKNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula: C19H20FN3O2S
  • Molecular Weight: 367.45 g/mol
  • IUPAC Name: 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Research indicates that compounds similar to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole often interact with various biological targets, including:

  • Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition: Compounds in this class have shown activity as inhibitors of specific enzymes such as cathepsin L and others involved in cancer metastasis and apoptosis pathways.

Anticancer Activity

Studies have demonstrated that similar benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Compounds have shown selective cytotoxicity against various cancer cell lines, including K562 (leukemia) and MDA-MB-231 (breast cancer) cells. In vitro assays indicated that these compounds could induce apoptosis and inhibit cell proliferation at concentrations as low as 10 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated:

  • Inhibition of Bacterial Growth: Certain benzothiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluating the effects of benzothiazole derivatives on cancer cells found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. The most potent derivative led to a reduction in cell invasion by up to 92% in prostate cancer cells at a concentration of 5 μM .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the ability of similar compounds to inhibit cathepsin L effectively. This inhibition was linked to reduced tumor growth in vivo models, demonstrating the therapeutic potential of these compounds in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityTarget Cell LineIC50 (μM)Mechanism of Action
AnticancerK562~10Induction of apoptosis
AnticancerMDA-MB-2315Inhibition of invasion
AntimicrobialVarious BacteriaVariesDisruption of cell wall synthesis
Enzyme InhibitionCathepsin LVariesCompetitive inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit various cancer cell lines:

  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit tumor growth. For instance, compounds similar to 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole have demonstrated efficacy against human pancreatic cancer cells and other malignancies by disrupting critical cellular pathways involved in proliferation and survival .
Cell Line IC50 (μM) Reference
Panc-1 (Pancreatic)12.79
Huh-7 (Hepatocarcinoma)11.84
HCT-116 (Colon Cancer)7.19

Neurological Disorders

Benzothiazole derivatives have been explored for their neuroprotective effects. The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.

  • Research Findings : In animal models, compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, which are critical in mood regulation . This indicates that further studies on 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole could yield valuable insights into its efficacy in treating psychiatric disorders.

Case Study 1: Anticancer Efficacy

In a study published in Europe PMC, researchers synthesized several benzothiazole derivatives and tested their anticancer activity against various human cancer cell lines. The results showed that specific modifications to the benzothiazole structure significantly enhanced cytotoxicity against pancreatic and colon cancer cells . This suggests that the structural characteristics of 2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole may similarly influence its anticancer potential.

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties of benzothiazole derivatives highlighted their ability to cross the blood-brain barrier and interact with central nervous system receptors. The study found that certain derivatives exhibited anxiolytic effects in rodent models, suggesting a potential application for treating anxiety disorders .

Comparison with Similar Compounds

Core Structural Variations

The benzothiazole derivatives below share the 1,3-benzothiazole core but differ in substituents on the piperazine ring and benzothiazole scaffold:

Compound Name Substituents on Piperazine Benzothiazole Substituents Molecular Formula Molecular Weight Key Features
2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole (Main Compound) 3-Fluorobenzoyl 4-methoxy, 7-methyl Not Provided Not Provided Fluorine at benzoyl meta-position; moderate steric bulk.
2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole 4-(Ethanesulfonyl)benzoyl 4-methoxy, 7-methyl C22H25N3O4S2 ~459.58 Sulfonyl group enhances polarity; para-substitution on benzoyl.
2-[4-(1-Methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole Methanesulfonylpyrrolidine-carbonyl 4-methoxy, 7-methyl C19H26N4O4S2 438.56 Bulky pyrrolidine-sulfonyl group; increased molecular complexity.
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole Unsubstituted piperazine 4-methoxy, 7-chloro C12H14ClN3OS 283.78 Smaller size; chloro substituent may enhance lipophilicity.

Key Observations

Substituent Effects on Piperazine: The main compound’s 3-fluorobenzoyl group introduces electron-withdrawing effects and moderate steric hindrance. The methanesulfonylpyrrolidine substituent in introduces a rigid, bulky group that may influence binding specificity in biological targets.

Molecular Weight and Complexity :

  • The main compound’s analogs exhibit molecular weights ranging from 283.78 (simplest, ) to 459.58 (most complex, ), impacting pharmacokinetic properties like absorption and distribution.

Pharmacological and Research Context

  • Screening Compounds : Both and are labeled as research chemicals, suggesting utility in high-throughput screening for drug discovery. Their structural diversity highlights the benzothiazole-piperazine scaffold’s adaptability to different targets .
  • Comparison with Approved Drugs: Letermovir (), an antiviral drug, shares a piperazine moiety but has a quinazoline core instead of benzothiazole.

Q & A

Q. Table 1. Comparative Yields of Derivatives via Click Chemistry

DerivativeReaction Time (h)Yield (%)Reference
7a1272
7d2485
9c1248

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeIC₅₀ (µM)TargetAssay Type
C41.2EGFR KinaseFluorescence
D70.8HDACColorimetric
9m3.5S. aureusMicrodilution

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